molecular formula C16H14O2 B1253794 1,8-Bis(hydroxymethyl)anthracene CAS No. 34824-20-9

1,8-Bis(hydroxymethyl)anthracene

Cat. No.: B1253794
CAS No.: 34824-20-9
M. Wt: 238.28 g/mol
InChI Key: GSHJWFSWKUADLL-UHFFFAOYSA-N
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Description

1,8-Bis(hydroxymethyl)anthracene is an organic compound with the molecular formula C16H14O2. It consists of an anthracene backbone with two hydroxymethyl groups attached at the 1 and 8 positions. This compound is known for its unique photophysical properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 1,8-Bis(hydroxymethyl)anthracene is hydroxyl groups . Hydroxyl groups are a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. They play a crucial role in many biological processes and chemical reactions.

Mode of Action

This compound acts as an acceptor for hydroxyl groups . It interacts with these groups, leading to changes that can be detected using fluorescence analysis . This compound has a high extinction coefficient and a low fluorescence quantum yield, making it ideal for use in such analysis .

Pharmacokinetics

Its solubility in hot ethanol suggests that it may have reasonable bioavailability when administered in a suitable solvent.

Result of Action

The interaction of this compound with hydroxyl groups can be detected using fluorescence analysis . This makes it a valuable tool in research settings, particularly in studies investigating the roles and behaviors of hydroxyl groups.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in hot ethanol suggests that temperature and solvent choice may impact its action

Biochemical Analysis

Biochemical Properties

1,8-Bis(hydroxymethyl)anthracene plays a significant role in biochemical reactions, particularly in the detection of hydroxyl groups. It acts as an acceptor in these reactions due to its high extinction coefficient and low fluorescence quantum yield Its polarizability and interaction with galactose are also notable features that can be studied using this compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in fluorescence analysis allows researchers to study these effects in detail. The compound’s interaction with hydroxyl groups can impact cell function, although specific cellular effects are not extensively documented .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an acceptor for hydroxyl groups, which can lead to enzyme inhibition or activation and changes in gene expression . The compound’s polarizability and interaction with galactose also contribute to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in in vitro studies, although specific details are limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the detection of hydroxyl groups. It interacts with enzymes and cofactors, although specific metabolic pathways are not extensively documented .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can impact its activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(hydroxymethyl)anthracene can be synthesized through the reaction of 1,8-dichloroanthracene with methanol. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(hydroxymethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific photophysical properties and chemical reactivity .

Properties

IUPAC Name

[8-(hydroxymethyl)anthracen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHJWFSWKUADLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514208
Record name (Anthracene-1,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34824-20-9
Record name (Anthracene-1,8-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Bis(hydroxymethyl)anthracene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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